N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . This suggests that the compound might interact with dopamine receptors or other related targets in the nervous system.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it might interact with its targets by mimicking the structure of dopamine, thereby influencing the signaling pathways associated with this neurotransmitter .
Biological Activity
N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological efficacy, and potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N6O3, with a molecular weight of 408.5 g/mol. The compound features a triazine core substituted with various aromatic groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H24N6O3 |
Molecular Weight | 408.5 g/mol |
CAS Number | 924892-51-3 |
Anticancer Properties
Research indicates that compounds within the 1,3,5-triazine-2,4-diamine class exhibit significant anticancer activity. A review highlighted their potential in targeting various cancer-related enzymes and receptors. Specifically, this compound has shown promising results against triple-negative breast cancer (MDA-MB231) cells. In vitro studies demonstrated that this compound inhibited cell growth effectively at concentrations as low as 0.06 µM .
The mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit DNA topoisomerase IIα and various kinases that are crucial for cancer cell signaling pathways . Additionally, the compound interacts with receptors related to the central nervous system (CNS), including serotonin and adenosine receptors, suggesting potential applications in treating CNS disorders .
Case Studies
-
Inhibition of MDA-MB231 Cells :
- Objective : Assess the antiproliferative effects of this compound.
- Results : The compound exhibited selective inhibition of MDA-MB231 cells with a GI50 value of 0.06 µM. It demonstrated minimal effects on non-cancerous MCF-10A cells.
- : This selectivity highlights the compound's potential as a targeted cancer therapy .
- Structure-Activity Relationship (SAR) :
Future Directions
The promising biological activity of this compound paves the way for further research into its therapeutic applications. Future studies should focus on:
- In vivo Testing : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects on cancer cells.
- Development of Derivatives : Exploring modifications to enhance selectivity and reduce potential side effects.
Properties
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-28-17-9-8-16(14-18(17)29-2)23-20-24-19(22-15-6-4-3-5-7-15)25-21(26-20)27-10-12-30-13-11-27/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABZFLHBBYGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.